3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol
Description
Properties
IUPAC Name |
3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-21(18,19)16-13(14-6-3-7-20-14)9-12(15-16)10-4-2-5-11(17)8-10/h2-8,13,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCMOMAQECMBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. One common method involves the following steps:
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Methanesulfonylation: The methanesulfonyl group is introduced via the reaction of the pyrazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: Finally, the furan and pyrazole intermediates are coupled under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles or pyrazolines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines.
Scientific Research Applications
Molecular Formula
The molecular formula of 3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol is with a molecular weight of approximately 319.35 g/mol.
Structural Features
The compound features:
- A furan ring which contributes to its electron-rich nature.
- A pyrazole moiety that enhances biological activity through various mechanisms.
- A methanesulfonyl group which is known for its role in biological interactions.
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : Studies suggest that derivatives of this compound can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.
Medicinal Chemistry
The structural characteristics of this compound make it suitable for modifications aimed at enhancing its pharmacological properties. For example:
- Synthesis Variability : Different synthetic routes allow for the introduction of substituents that can optimize solubility and bioavailability.
In Silico Studies
Computational studies have been employed to predict the interaction of this compound with various biological targets. These studies help in understanding its mechanism of action and guiding further experimental research .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Contains furan and pyrazole rings | Antimicrobial properties |
| N-(4-chlorophenyl)-methanesulfonamide | Sulfonamide group with phenolic substitution | Antiviral activity |
| 2-Aminothiazole Derivatives | Thiazole ring structure | Broad-spectrum antibacterial activity |
Table 2: Synthesis Methods
| Synthesis Method | Description |
|---|---|
| Method A | Involves the reaction of furan derivatives with hydrazones under acidic conditions. |
| Method B | Utilizes microwave-assisted synthesis to enhance yield and reduce reaction time. |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various pyrazole derivatives, it was found that compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of pyrazole derivatives revealed that compounds with similar structures could inhibit pro-inflammatory cytokines in vitro. This finding supports the hypothesis that modifications to the furan and pyrazole components can enhance therapeutic efficacy against inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Key Observations :
Key Insights :
- Anti-Inflammatory Activity: Electron-donating groups (e.g., OMe, NH₂) on pyrazolines enhance anti-inflammatory activity, whereas electron-withdrawing groups (e.g., Ms, Cl) may reduce efficacy . The target compound’s phenol group could partially offset this via hydrogen bonding.
- Antimicrobial Activity: Thioamide and phenol derivatives show moderate activity, suggesting the target compound may exhibit similar effects if tested .
Structure-Activity Relationship (SAR) Analysis
Electron-Donating Groups: Methoxy (OMe) and amino (NH₂) substituents at position 3 or 5 enhance anti-inflammatory activity by increasing electron density on the pyrazoline ring .
Electron-Withdrawing Groups : Methanesulfonyl (Ms) and halogens (Cl, Br) reduce activity but improve metabolic stability .
Hydrogen-Bonding Moieties: Phenol and aniline groups improve solubility and target binding via hydrogen-bond interactions .
Target Compound SAR :
- The methanesulfonyl group may limit anti-inflammatory potency but enhance stability.
- The phenol group could improve solubility and binding to biological targets like enzymes or receptors .
Biological Activity
3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features a furan ring , a pyrazole moiety , and a sulfonamide group , contributing to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 320.36 g/mol. The presence of the electron-rich furan ring enhances its reactivity toward electrophiles, making it suitable for various biological applications .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that modifications in the furan and pyrazole moieties can enhance antibacterial efficacy .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Contains furan and pyrazole rings | Antimicrobial properties |
| N-(4-chlorophenyl)-methanesulfonamide | Sulfonamide group with phenolic substitution | Antiviral activity |
| 2-Aminothiazole Derivatives | Thiazole ring structure | Broad-spectrum antibacterial activity |
Antiviral Activity
The compound's antiviral potential has been explored, particularly in inhibiting viral replication. Studies suggest that modifications at specific positions on the pyrazole scaffold can significantly improve antiviral activity against various viral strains .
Anti-inflammatory Effects
In vivo studies have demonstrated that compounds similar to this compound exhibit anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as alternative therapeutic agents.
Case Study 2: Antiviral Mechanism
Another investigation focused on the antiviral mechanisms of related compounds. The study found that specific substitutions on the furan and pyrazole rings enhanced binding affinity to viral proteins, suggesting a mechanism for inhibiting viral entry into host cells.
Discussion
The biological activity of this compound is multifaceted, with significant implications for drug development. Its ability to interact with various biological targets makes it a compelling candidate for further research in medicinal chemistry.
Q & A
Q. What are the common synthetic routes for preparing 3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol?
The compound is typically synthesized via cyclocondensation of a chalcone precursor with hydrazine derivatives. For example, chalcone intermediates can react with hydrazine hydrate or phenylhydrazine in refluxing methanol/ethanol, followed by functionalization of the pyrazole ring with methanesulfonyl groups (e.g., using methanesulfonyl chloride) . Reaction conditions (solvent, temperature, and stoichiometry) must be optimized to avoid side products like over-oxidized or dimerized species.
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- X-ray crystallography to confirm stereochemistry and dihydropyrazole ring conformation .
- NMR spectroscopy (¹H/¹³C) to identify substituent positions and hydrogen bonding (e.g., phenolic -OH at δ ~9-10 ppm) .
- Mass spectrometry (HRMS/ESI-MS) to verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can stereochemical ambiguities in the dihydropyrazole ring be resolved?
The dihydropyrazole ring’s stereochemistry (e.g., cis/trans isomerism) can be determined via single-crystal X-ray diffraction , which provides unambiguous spatial arrangement data . For dynamic systems, VT-NMR (variable-temperature NMR) or NOESY experiments may detect conformational changes in solution .
Q. How should conflicting bioactivity data between in vitro and in vivo studies be addressed?
Contradictions often arise from differences in metabolic stability or solubility. Mitigation strategies include:
- Comparative assays : Test the compound alongside structurally analogous derivatives (e.g., replacing methanesulfonyl with acetyl groups) to isolate structure-activity relationships (SAR) .
- Pharmacokinetic profiling : Use microsomal stability assays (e.g., liver microsomes) to assess metabolic degradation .
Q. What strategies optimize selectivity for biological targets (e.g., kinases or GPCRs)?
- Substituent modulation : Modify the furan or methanesulfonyl groups to alter steric/electronic profiles. For example, bulkier substituents may reduce off-target binding .
- Computational docking : Perform molecular dynamics simulations to predict binding affinities against target vs. non-target proteins .
Q. How can computational methods aid in predicting metabolic pathways?
Tools like SwissADME or MetaSite model phase I/II metabolism by simulating oxidation, hydrolysis, or conjugation reactions. Focus on vulnerable sites (e.g., furan ring oxidation or sulfonyl group cleavage) .
Q. What experimental designs address discrepancies in thermal stability data?
Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to compare decomposition points across batches. Inconsistent results may stem from polymorphic forms, which can be identified via PXRD (powder X-ray diffraction) .
Data Contradiction Analysis
Q. How to reconcile conflicting cytotoxicity results across cell lines?
- Dose-response validation : Ensure consistent dosing protocols (e.g., exposure time, solvent controls).
- Mechanistic studies : Use flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to confirm mode of action .
- Structural analogs : Test derivatives lacking the furan or methanesulfonyl groups to identify critical pharmacophores .
Q. Why might solubility predictions (e.g., LogP) fail to match experimental data?
The methanesulfonyl group enhances polarity but may promote aggregation. Experimental validation via HPLC solubility assays (in PBS/DMSO mixtures) is recommended. Adjust formulation using co-solvents (e.g., cyclodextrins) .
Methodological Recommendations
Q. How to design a robust SAR study for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
